1. Lipophilicity (LogP) Differentiation Across the 3-Alkylpyridazine Homologous Series
The experimental/logP octanol-water partition coefficient (LogP) of 3-butylpyridazine is 1.82, which is markedly higher than that of the shorter-chain analogs 3-propylpyridazine (LogP = 1.43), 3-ethylpyridazine (LogP ≈ 1.04), and 3-methylpyridazine (LogP ≈ 0.79) [1]. This corresponds to an incremental increase of approximately 0.4 LogP units per additional methylene group, translating to roughly 2.5-fold greater lipophilicity per –CH2– unit [1]. The trend is consistent with predicted cLogP values derived from the XLogP3 algorithm [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8192 (3-Butylpyridazine) |
| Comparator Or Baseline | 3-Propylpyridazine: LogP = 1.4291; 3-Ethylpyridazine: LogP ≈ 1.039; 3-Methylpyridazine: LogP ≈ 0.785 |
| Quantified Difference | ΔLogP ≈ +0.4 per –CH2–; ≈ 2.5-fold greater lipophilicity per methylene unit vs. the immediate shorter homolog |
| Conditions | Calculated/experimental LogP values aggregated from multiple chemical database sources (Molbase, ChemSrc, PubChem XLogP3) |
Why This Matters
Higher LogP directly influences membrane permeability and hydrophobic target engagement in cell-based assays; procurement of 3-butylpyridazine rather than a shorter-chain analog is necessary when a specific lipophilicity window is required for blood–brain barrier penetration or intracellular target access.
- [1] Molbase. 3-Butylpyridazine (LogP = 1.8192); 3-Methylpyridazine (LogP = 0.785). Available at: https://qiye.molbase.cn (Accessed 2026). View Source
- [2] PubChem. 3-Ethylpyridazine – XLogP3 = 0.1 (PubChem release 2019.06.18). Available at: https://pubchem.ncbi.nlm.nih.gov (Accessed 2026). View Source
